希姆加林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

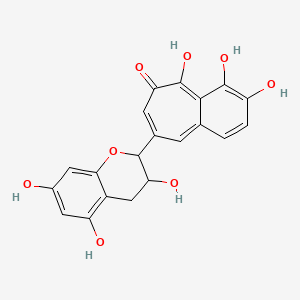

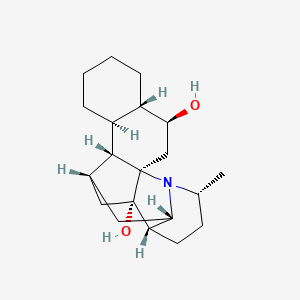

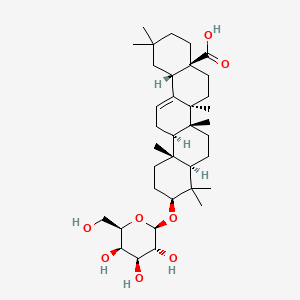

Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . It is part of a class of compounds known as Galbulimima (GB) alkaloids, which are classified by the connectivity between piperidine and decalin domains . Different connectivity and substitution patterns confer diverse and profound biological effects in mammals .

Synthesis Analysis

The synthesis of Himgaline has been achieved through cross-coupling high fraction aromatic building blocks (high Fsp2) followed by complete, stereoselective reduction to high fraction sp3 products (high Fsp3) . This approach has reduced the synthetic burden of Himgaline to nearly one-third of the prior best (7 to 9 versus 19 to 31 steps) .

Molecular Structure Analysis

The molecular structure of Himgaline is complex, with elaborate bond networks and dense stereochemistry . Previous syntheses have relied on iterative, stepwise installation of multiple methine stereocenters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Himgaline include cross-coupling and complete reduction . The cross-coupling involves high fraction aromatic building blocks, followed by a complete, stereoselective reduction to high fraction sp3 products .

科学研究应用

结构阐明:希姆加林的结构最早于 1967 年根据化学和光谱表征提出,并通过希姆加林衍生物的部分合成得到证实 (Mander、Prager、Rasmussen 和 Ritchie,1967)。

全合成:(-)-希姆加林的首次全合成于 2006 年实现,标志着合成化学的重大进步。这个过程涉及脱羧化氮杂-迈克尔反应和三乙酸硼氢钠还原 (Shah、Chackalamannil、Ganguly、Chelliah、Kolotuchin、Buevich 和 McPhail,2006)。

立体选择性合成:2007 年的一项研究描述了 (+)-希姆加林的立体选择性合成,强调了有机化学中非对映选择性键构建的重要性 (Evans 和 Adams,2007)。

X 射线晶体学:2006 年,包括希姆加林在内的几种加布利米马生物碱的 X 射线晶体结构被确定。这使得可以确定它们的绝对构型 (Willis、O’Connor、Taylor 和 Mander,2006)。

简洁的合成方法:2022 年的一项研究为希姆加林和相关生物碱引入了一种更有效的合成路线,大大减轻了合成负担 (Landwehr、Baker、Oguma、Burdge、Kawajiri 和 Shenvi,2022)。

合成和反应性见解:2012 年的研究全面介绍了加布利米马生物碱(包括希姆加林)的全合成,为复杂的分子内环化提供了新的见解,这对复杂的有机合成至关重要 (Evans、Adams 和 Kwan,2012)。

未来方向

作用机制

Himgaline is a neuroactive metabolite found in the bark of Galbulimima belgraveana trees . Its complex structure and profound biological effects have attracted substantial interest from the scientific community . This article provides a comprehensive review of the mechanism of action of Himgaline, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of Himgaline are yet to be fully defined. It is known that other alkaloids from the same family, such as himbacine, antagonize muscarinic receptors m1 to m5 . These receptors are rhodopsin-like G protein-coupled receptors, subfamily A18 .

Mode of Action

The exact mode of action of Himgaline is still under investigation. Given its structural similarity to himbacine, it is plausible that Himgaline might interact with its targets in a similar manner. It is suggested that himgaline, like other class iii alkaloids, exhibits antispasmodic properties .

Pharmacokinetics

The synthetic burden of Himgaline has been decreased to nearly one-third of the prior best by cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction . This advancement should facilitate further studies on the pharmacokinetics of Himgaline.

Result of Action

It is known that class iii alkaloids such as himgaline exhibit antispasmodic properties

Action Environment

It is known that environmental factors can significantly impact the health outcomes and overall wellbeing of individuals and communities . These factors include physical environment (housing quality, air quality, water quality, noise pollution, green spaces), social environment (community support, social inequality, educational opportunities, crime and safety), economic environment (employment status, poverty, access to services), cultural environment (cultural beliefs and practices, language barriers, discrimination), and technological environment (healthcare technology)

生化分析

Biochemical Properties

Himgaline interacts with various biomolecules in biochemical reactions. It has been found to antagonize muscarinic receptors M1 to M5, which are rhodopsin-like G protein-coupled receptors . This interaction suggests that Himgaline may play a role in modulating neurotransmission in the nervous system.

Cellular Effects

The effects of Himgaline on cells are largely unexplored due to the complexity of its structure and the difficulty in synthesizing it . It is known that Himgaline has profound biological effects in mammals

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Himgaline at different dosages in animal models have not been extensively studied. It is known that different classes of GB alkaloids, to which Himgaline belongs, can cause diverse physiological effects in mammals

Metabolic Pathways

The metabolic pathways involving Himgaline are not well-characterized. Given its interaction with muscarinic receptors , it is likely that Himgaline is involved in neurotransmitter metabolism

属性

IUPAC Name |

(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXKKZYQAPZDW-TZKYPUSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the origin of Himgaline?

A1: Himgaline is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]

Q2: What is the chemical structure of Himgaline?

A2: Himgaline possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of Himgaline, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]

Q3: What is the relationship between Himgaline and GB13?

A4: Himgaline and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into Himgaline through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []

Q4: What are the key reactions involved in the total synthesis of Himgaline?

A4: Several important reactions are employed in Himgaline synthesis, including:

- Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to Himgaline. []

- Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in Himgaline. [, , ]

- Intramolecular Michael addition: This reaction assists in building the complex ring system of Himgaline. [, ]

- Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the Himgaline structure. [, ]

- Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []

- Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex Himgaline molecule. []

Q5: What is known about the biosynthesis of Himgaline?

A6: While the complete biosynthetic pathway of Himgaline is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]

Q6: Has the biological activity of Himgaline been investigated?

A7: While Himgaline is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)

![5-Isopropylidene-2,2,4,4-tetramethyl-1-oxaspiro[2.2]pentane](/img/structure/B579204.png)

![5-oxo-5H-[1,2]dithiole-3-carboxylic acid amide](/img/structure/B579211.png)

![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)